molecular formula C₁₀H₉N₃O B118871 p-Methyl-cinnamoyl Azide CAS No. 24186-38-7

p-Methyl-cinnamoyl Azide

Cat. No. B118871
M. Wt: 187.2 g/mol
InChI Key: IFVSVRKWJLKNIT-VOTSOKGWSA-N
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Patent
US06281227B1

Procedure details

3-p-Tolyl-acryloyl chloride (22.3 g, 123.3 mmol) in dioxane (50 mL) is slowly added to an ice cooled solution of sodium azide (16 g, 246.6 mmol) in water/dioxane (50 mL, 1/1, v/v) so as to maintain the temperature between 5-10° C. The mixture is stirred for 1.5 hours then poured over 300 g of ice. The resulting white solid is filtered and washed with additional water. The solid (20.72 g, 110.7 mmol) was dried over P2O5 under vacuum overnight and used in the next step without further purification.
Quantity
22.3 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
20.72 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:12])[CH:6]=[CH:5][C:4]([CH:7]=[CH:8][C:9](Cl)=[O:10])=[CH:3][CH:2]=1.[N-:13]=[N+:14]=[N-:15].[Na+].O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>O1CCOCC1.O.O1CCOCC1>[C:1]1([CH3:12])[CH:6]=[CH:5][C:4]([CH:7]=[CH:8][C:9]([N:13]=[N+:14]=[N-:15])=[O:10])=[CH:3][CH:2]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
22.3 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C=CC(=O)Cl)C
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
16 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O.O1CCOCC1
Step Two
Name
ice
Quantity
300 g
Type
reactant
Smiles
Step Three
Name
solid
Quantity
20.72 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
7.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting white solid is filtered
WASH
Type
WASH
Details
washed with additional water
CUSTOM
Type
CUSTOM
Details
used in the next step without further purification

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
C1(=CC=C(C=C1)C=CC(=O)N=[N+]=[N-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06281227B1

Procedure details

3-p-Tolyl-acryloyl chloride (22.3 g, 123.3 mmol) in dioxane (50 mL) is slowly added to an ice cooled solution of sodium azide (16 g, 246.6 mmol) in water/dioxane (50 mL, 1/1, v/v) so as to maintain the temperature between 5-10° C. The mixture is stirred for 1.5 hours then poured over 300 g of ice. The resulting white solid is filtered and washed with additional water. The solid (20.72 g, 110.7 mmol) was dried over P2O5 under vacuum overnight and used in the next step without further purification.
Quantity
22.3 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
20.72 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:12])[CH:6]=[CH:5][C:4]([CH:7]=[CH:8][C:9](Cl)=[O:10])=[CH:3][CH:2]=1.[N-:13]=[N+:14]=[N-:15].[Na+].O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>O1CCOCC1.O.O1CCOCC1>[C:1]1([CH3:12])[CH:6]=[CH:5][C:4]([CH:7]=[CH:8][C:9]([N:13]=[N+:14]=[N-:15])=[O:10])=[CH:3][CH:2]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
22.3 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C=CC(=O)Cl)C
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
16 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O.O1CCOCC1
Step Two
Name
ice
Quantity
300 g
Type
reactant
Smiles
Step Three
Name
solid
Quantity
20.72 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
7.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting white solid is filtered
WASH
Type
WASH
Details
washed with additional water
CUSTOM
Type
CUSTOM
Details
used in the next step without further purification

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
C1(=CC=C(C=C1)C=CC(=O)N=[N+]=[N-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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